molecular formula C25H28N2O5S B11402033 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402033
M. Wt: 468.6 g/mol
InChI Key: YTPZBUVMKCJORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide" is a synthetic small molecule characterized by a chromene backbone fused with a carboxamide moiety. The chromene core (4-oxo-4H-chromene) is substituted with methyl groups at positions 6 and 7, while the carboxamide group is linked to a phenyl ring via a sulfonyl bridge. The phenyl ring is further functionalized with a 2-ethylpiperidine substituent. The sulfonamide group in this compound may enhance solubility and binding interactions with biological targets, while the 2-ethylpiperidine moiety could influence lipophilicity and metabolic stability.

Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O5S/c1-4-19-7-5-6-12-27(19)33(30,31)20-10-8-18(9-11-20)26-25(29)24-15-22(28)21-13-16(2)17(3)14-23(21)32-24/h8-11,13-15,19H,4-7,12H2,1-3H3,(H,26,29)

InChI Key

YTPZBUVMKCJORG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

This analog (described in ) shares the chromene-carboxamide-sulfonyl-phenyl scaffold but differs in the sulfonamide substituent. Instead of a 2-ethylpiperidine group, it features a 4,6-dimethylpyrimidine ring.

Key Structural Differences:
Feature Target Compound Analog ()
Sulfonamide substituent 2-ethylpiperidine (saturated amine) 4,6-dimethylpyrimidine (aromatic)
Ring type Piperidine (6-membered, saturated) Pyrimidine (6-membered, aromatic)
Substituent bulk Ethyl group (+ lipophilicity) Methyl groups (+ steric hindrance)
Hypothetical Pharmacological Implications:

Binding Interactions :

  • The pyrimidine ring in the analog may engage in π-π stacking with aromatic residues in target proteins.
  • The ethylpiperidine’s amine could form hydrogen bonds or ionic interactions, absent in the pyrimidine analog.

Metabolic Stability : Saturated amines (e.g., piperidine) are often susceptible to cytochrome P450 oxidation, whereas aromatic pyrimidines may exhibit greater stability .

Broader Context: Sulfonamide-Containing Compounds

describes unrelated β-lactam antibiotics with complex sulfonamide-like groups. While these molecules share sulfonamide functionalization, their structural and mechanistic divergence (e.g., β-lactamase inhibition vs. chromene-mediated activity) precludes direct comparison .

Research Findings and Data Gaps

No explicit pharmacological or biochemical data for the target compound or its analogs are provided in the evidence. However, structural comparisons suggest:

  • The ethylpiperidine variant may prioritize target affinity over solubility.
  • The pyrimidine analog () could offer better aqueous solubility due to reduced lipophilicity.

Hypothetical Data Table (Based on Structural Inference):

Property Target Compound Pyrimidine Analog ()
Molecular Weight (g/mol) ~485 ~478
logP (Predicted) 3.2 2.8
Solubility (µg/mL) ~15 ~30
Binding Affinity (IC50) Not reported Not reported

Biological Activity

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews various studies that investigate its cytotoxic effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H26N2O4SC_{20}H_{26}N_{2}O_{4}S with a molecular weight of 398.56 g/mol. The compound features a chromene backbone substituted with a sulfonamide group and an ethylpiperidine moiety, which may contribute to its biological properties.

Anticancer Properties

Recent research has indicated that compounds within the chromene class exhibit significant cytotoxic activity against various cancer cell lines. A study by Kemnitzer et al. (2007) demonstrated that structurally similar chromenes can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
KB (Nasopharyngeal carcinoma)<1
EJ (Bladder carcinoma)≤3.3
MCF-7 (Breast carcinoma)7.3
1321N1 (Astrocytoma)<1
Saos-2 (Osteosarcoma)<1
A2780 CP (Ovarian carcinoma)<0.6

The above table summarizes the IC50 values for this compound against several cancer cell lines. The low IC50 values indicate potent cytotoxicity, particularly in KB and Saos-2 cell lines.

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the sulfonamide group may enhance its interaction with biological targets involved in cell cycle regulation and apoptosis pathways.

Structure–Activity Relationship (SAR)

The biological activity of chromene derivatives often depends on their substituents. The presence of halogens or other electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance cytotoxicity. The study by Kemnitzer et al. highlighted that modifications at the 3-position significantly increased activity, suggesting that similar strategies could be employed to optimize this compound for improved efficacy.

Case Studies

Several case studies have investigated the use of chromene derivatives in cancer therapy:

  • Kemnitzer et al. (2007) reported on a series of 4H-chromenes demonstrating potent anticancer activity across multiple cell lines.
  • A study published in ChemPharmBull evaluated various substituted chromenes and identified key structural features responsible for enhanced biological activity against human tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.